molecular formula C12H14BrClN2O2 B13872494 N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide

N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B13872494
M. Wt: 333.61 g/mol
InChI Key: QNDFCFPVFACYQX-UHFFFAOYSA-N
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Description

N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromo, chloro, and methoxy substituent on the phenyl ring, which is attached to a pyrrolidine carboxamide moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C12H14BrClN2O2

Molecular Weight

333.61 g/mol

IUPAC Name

N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C12H14BrClN2O2/c1-18-11-6-8(13)10(7-9(11)14)15-12(17)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,15,17)

InChI Key

QNDFCFPVFACYQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)NC(=O)N2CCCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Bromination and Chlorination: The starting material, 4-methoxyphenyl, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 5 positions, respectively.

    Formation of Pyrrolidine Carboxamide: The brominated and chlorinated 4-methoxyphenyl is then reacted with pyrrolidine and a carboxylating agent to form the pyrrolidine carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methoxyphenyl)pyrrolidine-1-carboxamide
  • N-(5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide
  • N-(2-bromo-5-chlorophenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(2-bromo-5-chloro-4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of bromo, chloro, and methoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

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